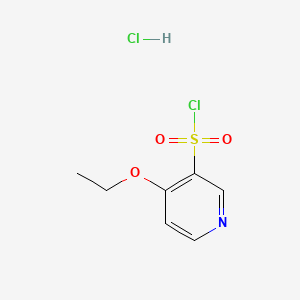

4-ethoxypyridine-3-sulfonyl chloride hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethoxypyridine-3-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S.ClH/c1-2-12-6-3-4-9-5-7(6)13(8,10)11;/h3-5H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXHJOPGZOXXBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1)S(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Pyridine Sulfonyl Chlorides

Established Reaction Pathways for Pyridine (B92270) Sulfonyl Chloride Formation

Traditional methods for synthesizing pyridine sulfonyl chlorides have been the bedrock of pyridine chemistry for decades. These pathways, while effective, often rely on harsh reagents and conditions.

The direct oxidative chlorination of pyridine thiols (mercaptopyridines) or their corresponding disulfides is a fundamental approach to forming the sulfonyl chloride functional group. This transformation involves the oxidation of the sulfur atom and subsequent chlorination.

The reaction typically proceeds by treating the sulfur-containing pyridine precursor with a strong oxidizing agent in the presence of a chloride source. Gaseous chlorine is a common, albeit hazardous, reagent for this purpose. The process involves the oxidation of the thiol or disulfide to a sulfenyl chloride, which is then further oxidized to the sulfonyl chloride. For instance, the oxidation of a disulfide with chlorine gas in aqueous hydrochloric acid is a documented method for preparing compounds like 2-chloropyridine-3-sulfonyl chloride. acs.org

A general scheme for this reaction is as follows:

Pyridine-SH + 3 Cl₂ + 2 H₂O → Pyridine-SO₂Cl + 5 HCl

Pyridine-S-S-Pyridine + 5 Cl₂ + 4 H₂O → 2 Pyridine-SO₂Cl + 8 HCl

These reactions are effective but require careful handling of chlorine gas and management of the corrosive acidic byproducts.

Direct chlorosulfonation involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the pyridine ring in a single step. Chlorosulfonic acid (ClSO₃H) is a powerful reagent for this purpose, acting as both the sulfonating agent and the source of chlorine. pageplace.de However, this method can be aggressive and may lead to side reactions or charring, particularly with activated pyridine rings. The regioselectivity can also be a challenge, influenced by the existing substituents on the pyridine ring.

A more common and controlled two-step approach involves first sulfonating the pyridine derivative to form a pyridine sulfonic acid. This intermediate is then converted to the desired sulfonyl chloride. Classical reagents for this chlorination step include phosphorus pentachloride (PCl₅) or a combination of phosphorus oxychloride (POCl₃) and PCl₅. google.comgoogle.com For example, pyridine-3-sulfonic acid can be refluxed with PCl₅ and POCl₃ to yield pyridine-3-sulfonyl chloride. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield |

| Pyridine-3-sulfonic acid | PCl₅, POCl₃ | Reflux, 3h | Pyridine-3-sulfonyl chloride | 94% |

| 4-Hydroxypyridine-3-sulfonic acid | PCl₃, Cl₂ | Heat to 103-108 °C, 20h | 4-Chloropyridine-3-sulfonyl chloride | ~84% |

This table presents illustrative data for chlorosulfonation approaches.

The Sandmeyer reaction is a versatile and widely used method for converting an amino group on an aromatic or heteroaromatic ring into a variety of other functional groups, including sulfonyl chlorides. wikipedia.orgorganic-chemistry.orgnih.gov This pathway is particularly valuable for synthesizing specifically substituted pyridine sulfonyl chlorides from readily available aminopyridine precursors. cbijournal.comresearchgate.net

The process begins with the diazotization of the aminopyridine, typically using sodium nitrite (B80452) (NaNO₂) in a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to form a diazonium salt intermediate. This highly reactive intermediate is then treated with sulfur dioxide (SO₂) in a solvent such as acetic acid, catalyzed by a copper(I) or copper(II) salt (e.g., CuCl or CuCl₂). chemicalbook.comcbijournal.com The diazonium group is replaced by the -SO₂Cl group, with the evolution of nitrogen gas.

A recent advancement in this area involves the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable, solid surrogate for gaseous SO₂. nih.gov This modification improves the safety and handling aspects of the reaction while maintaining its effectiveness. nih.gov

| Amine Precursor | Reagents | Key Conditions | Product |

| 3-Aminopyridine | 1. NaNO₂, HCl 2. SO₂, CuCl, Acetic Acid | 0-5 °C | Pyridine-3-sulfonyl chloride |

| 3-Aminopyridine | 1. NaBF₄, HCl, NaNO₂ 2. SO₂Cl₂, CuCl | 0-5 °C | Pyridine-3-sulfonyl chloride |

| Heterocyclic Amine | 1. t-BuONO 2. DABSO, CuCl₂, HCl | Room Temperature | Heterocyclic sulfonyl chloride |

This table illustrates typical reagents and conditions for Sandmeyer-type reactions.

While direct halogen exchange on a sulfonyl halide (e.g., converting a sulfonyl fluoride (B91410) to a sulfonyl chloride) is not the most common route, the term can be broadly interpreted to include the conversion of sulfonic acid derivatives into sulfonyl chlorides. The most prevalent example is the reaction of pyridine sulfonic acids or their salts with chlorinating agents.

This method is closely related to the second step of the chlorosulfonation approach (Section 2.1.2). Pyridine sulfonic acids can be effectively converted to pyridine sulfonyl chlorides using reagents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). google.comchemicalbook.comresearchgate.net These reactions essentially exchange the hydroxyl group of the sulfonic acid for a chlorine atom. For instance, reacting pyridine-3-sulfonic acid with PCl₅ in a solvent like chlorobenzene (B131634) provides a pathway to the corresponding sulfonyl chloride, avoiding some of the harsh byproducts associated with using excess POCl₃. google.com

Emerging Green Chemistry Protocols for Pyridine Sulfonyl Chloride Synthesis

In response to the growing need for sustainable chemical manufacturing, significant research has focused on developing greener synthetic routes. These methods aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency.

A key focus of green chemistry in this area is replacing hazardous oxidants like chlorine gas and stoichiometric metal catalysts with safer, more environmentally friendly alternatives.

Several metal-free systems have been developed for the oxidative chlorination of pyridine thiols and disulfides. N-Chlorosuccinimide (NCS) is a mild and effective reagent for this transformation. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The reaction of a thiol with NCS, often in the presence of an acid catalyst, generates the sulfonyl chloride under significantly safer conditions than those involving Cl₂ gas. acs.orged.ac.uk Kinetic studies reveal a complex mechanism that can involve disulfide intermediates and the in situ generation of HCl, which catalyzes the release of chlorine from NCS. acs.orged.ac.uk

Trichloroisocyanuric acid (TCCA) is another stable, solid, and powerful N-chloro compound used as a green chlorinating and oxidizing agent. rsc.orgorganic-chemistry.orgenamine.net It can efficiently convert thiols into sulfonyl chlorides, with the easily filterable cyanuric acid as a byproduct. researchgate.netssrn.com Other oxidants like sodium chlorite (B76162) (NaClO₂) in water have also been reported for the clean preparation of azaarenesulfonyl chlorides. researchgate.net

Furthermore, innovative protocols using systems like nitric acid/hydrochloric acid/oxygen in a continuous flow reactor have been developed, offering a metal-free method with high efficiency and improved safety profiles. nih.gov Green approaches have also been applied to the Sandmeyer reaction, for example, by using thionyl chloride in water to prepare the sulfurous acid solution, thereby avoiding reagents like phosphorus oxychloride and reducing production costs and reaction times. patsnap.comgoogle.com

| Substrate Type | "Green" Reagent/System | Advantages |

| Pyridine Thiols/Disulfides | N-Chlorosuccinimide (NCS) | Solid reagent, avoids Cl₂ gas, milder conditions. organic-chemistry.orgorganic-chemistry.org |

| Pyridine Thiols/Disulfides | Trichloroisocyanuric acid (TCCA) | Stable solid, high chlorine content, easy byproduct removal. enamine.netresearchgate.net |

| Azaarene Thiols | Sodium Chlorite (NaClO₂) | Uses water as a solvent, simple purification. researchgate.net |

| Aminopyridines | Green Sandmeyer (e.g., SOCl₂/H₂O) | Avoids phosphorus-based chlorinating agents. patsnap.com |

This table summarizes emerging green chemistry protocols for pyridine sulfonyl chloride synthesis.

Aqueous Medium Syntheses for Enhanced Sustainability

The use of water as a solvent in chemical synthesis represents a significant step towards greener chemistry. For the preparation of aryl sulfonyl chlorides, aqueous processes offer considerable environmental and safety benefits. acs.org A key advantage is that sulfonyl chlorides with low water solubility are protected from hydrolysis, allowing them to precipitate directly from the reaction mixture in high yield and purity. acs.orgresearchgate.net

Several green chemical synthesis methods for 3-pyridinesulfonyl chloride have been developed using aqueous media. patsnap.com One common approach is a modified Sandmeyer reaction, which involves the reaction of a diazonium salt with sulfur dioxide in the presence of copper salts. acs.org Environmentally friendly methods often start with 3-aminopyridine, which undergoes a diazotization reaction in an aqueous solution. patsnap.comgoogle.comgoogle.com

Other sustainable strategies in aqueous environments include the oxidative chlorination of thiols. Reagents such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) and sodium chlorite (NaClO₂) have been successfully employed as oxidants to convert thiols or azaarenethiols into their corresponding sulfonyl chlorides in water. rsc.orgresearchgate.nettandfonline.com These methods are characterized by mild conditions and simplified workup procedures. rsc.orgresearchgate.net

Table 1: Comparison of Aqueous Synthesis Methods for Pyridine Sulfonyl Chlorides

| Method | Starting Material | Key Reagents | Advantages |

|---|---|---|---|

| Sandmeyer-type Reaction | Aminopyridine | NaNO₂, SO₂, Cu salt | Well-established, good yields. acs.org |

| Oxidative Chlorination | Pyridinethiol | NaDCC·2H₂O | Mild conditions, simple filtration workup. rsc.orgresearchgate.net |

| Oxidative Chlorination | Azaarenethiol | NaClO₂ | Good yields, easy purification by extraction. tandfonline.com |

Mechanochemical Synthesis Techniques and Solvent Minimization

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, offers a powerful approach to minimize or eliminate the use of solvents. elsevierpure.comrsc.org This technique is recognized for its green credentials, including ease of product isolation and the potential for scalability. elsevierpure.com While not yet widely reported specifically for pyridine sulfonyl chlorides, the principles have been successfully applied to related compounds. For instance, a three-component palladium-catalyzed aminosulfonylation reaction to produce a wide range of sulfonamides has been developed using mechanical energy. rsc.org Similarly, a solvent-free ball milling technique has proven highly efficient for the one-pot multicomponent synthesis of various pyrimidine (B1678525) derivatives. elsevierpure.com These examples demonstrate the potential of mechanochemistry as a sustainable alternative to traditional solvent-based syntheses for heterocyclic compounds.

Electrochemical Synthesis Methods for Pyridine Sulfonyl Chlorides

Electrochemical synthesis provides a green and efficient alternative to conventional methods that often rely on harsh chemical oxidants. acs.org This technique uses electrical current to drive redox reactions, offering high selectivity and reducing waste. The electrochemical synthesis of sulfonyl fluorides has been successfully demonstrated through the oxidative coupling of thiols and potassium fluoride. acs.org In these reactions, the addition of pyridine has been shown to be beneficial, potentially acting as an electron mediator or a phase transfer catalyst. acs.org This general approach, involving the electrochemical oxidation of a suitable sulfur-containing precursor in the presence of a chloride source, represents a promising and sustainable route for the synthesis of pyridine sulfonyl chlorides.

Strategic Design and Optimization of Synthetic Routes for 4-Ethoxypyridine-3-sulfonyl Chloride Hydrochloride

The synthesis of a specifically substituted compound like this compound requires careful strategic planning to ensure correct positioning of the functional groups and efficient isolation of the final product.

Regioselective Functionalization Strategies for Pyridine Ring Systems

Achieving the desired 3,4-disubstitution pattern on the pyridine ring is the primary challenge in synthesizing the target compound. The introduction of substituents at specific positions of the pyridine ring requires robust regioselective strategies. One powerful method involves the generation of highly reactive pyridyne intermediates. nih.gov For example, a regioselective 3,4-difunctionalization of 3-chloropyridines can be achieved via a 3,4-pyridyne intermediate, allowing for the sequential introduction of different functional groups at the C3 and C4 positions. nih.gov

Another common strategy is directed ortho-metalation, where an existing functional group directs a metalating agent (like an organolithium or magnesium amide base) to an adjacent position, enabling subsequent functionalization. researchgate.net The choice of directing group and reaction conditions is crucial for controlling the regioselectivity of the functionalization. These advanced methods are essential for constructing the specific 2,3,4-trisubstituted pyridine core required for the target molecule. nih.gov

Considerations for Hydrochloride Salt Formation and its Influence on Synthesis and Isolation

The formation of a hydrochloride salt is a critical step that significantly impacts the isolation, purification, and handling of the final compound. The basic nitrogen atom of the pyridine ring is protonated by hydrochloric acid to form the salt. nih.gov This process is typically achieved by treating a solution of the free base with anhydrous hydrochloric acid, often as a solution in an ether or alcohol. nih.gov

The conversion to the hydrochloride salt offers several advantages:

Improved Isolation: The salt is generally a more crystalline and less soluble solid in nonpolar organic solvents than the free base, which facilitates its isolation via precipitation and filtration. nih.gov

Enhanced Stability: The salt form protects the nucleophilic and basic pyridine nitrogen from participating in undesired side reactions.

Modified Solubility: Salt formation dramatically increases water solubility, which can be advantageous for certain applications or purification techniques, while decreasing its solubility in less polar organic solvents. nih.gov

This simple acid-base reaction is a robust and effective method for obtaining a pure, stable, and easily handled final product. nih.gov

Iii. Mechanistic Investigations of Pyridine Sulfonyl Chloride Reactions

Elucidation of Reaction Mechanisms at the Sulfonyl Sulfur Center

The sulfonyl sulfur atom in pyridine (B92270) sulfonyl chlorides is the primary site of chemical transformation. The specific mechanism of a reaction at this center is dictated by factors such as the nature of the nucleophile, the solvent, and the substitution pattern of the pyridine ring.

Nucleophilic substitution at a tetracoordinate sulfur atom, such as in a sulfonyl chloride, is a widely studied area. Two primary pathways are generally considered: a concerted S(_N)2-like mechanism and a stepwise addition-elimination (A-E) mechanism.

The concerted S(_N)2 mechanism involves a single transition state where the nucleophile attacks the sulfur atom as the chloride leaving group departs. nih.gov This pathway is analogous to the well-known S(_N)2 reaction at a carbon center. Theoretical studies using density functional theory (DFT) on the chloride-chloride exchange reaction in arenesulfonyl chlorides support the S(_N)2 mechanism, proceeding through a single trigonal bipyramidal transition state. nih.govmdpi.com

The addition-elimination (A-E) mechanism , conversely, is a two-step process. The nucleophile first attacks the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate, often referred to as a sulfurane. mdpi.com This intermediate then collapses by expelling the leaving group (chloride) to form the final product. While the S(_N)2 pathway is favored for chloride exchange, the A-E mechanism is believed to operate in other cases, such as the fluoride (B91410) exchange reaction, which proceeds via a difluorosulfurandioxide intermediate. nih.gov The outcome of these substitution reactions can be complex and is influenced by the nucleophile, substrate, and solvent effects. mdpi.com

| Characteristic | SN2 Pathway | Addition-Elimination (A-E) Pathway |

|---|---|---|

| Molecularity | Bimolecular | Bimolecular |

| Number of Steps | One | Two |

| Key Feature | Single Transition State | Pentacoordinate Intermediate (Sulfurane) |

| Stereochemistry | Inversion of configuration | Retention or inversion possible |

| Example Reaction | Chloride-Chloride exchange in ArSO2Cl nih.gov | Fluoride-Chloride exchange in ArSO2Cl nih.gov |

Beyond nucleophilic substitution, pyridine sulfonyl chlorides can participate in reactions involving radical intermediates. Sulfonyl chlorides are effective precursors to sulfonyl radicals (RSO₂•), which are key intermediates in various synthetic transformations. magtech.com.cn These radicals can be generated through methods like single electron transfer (SET) from a photocatalyst. rsc.org

Once formed, the electrophilic sulfonyl radical can engage in several processes, including addition to unsaturated systems or C–H functionalization. nih.gov For instance, studies on the synthesis of aminobipyridines and bipyridine sultams have proposed intramolecular free radical pathways. nih.gov These mechanisms often involve the cyclization of a radical intermediate onto an aromatic ring. The versatility of sulfonyl chlorides as radical precursors has been applied in diverse reactions, including the synthesis of indolines through multicomponent reactions. rsc.org

Role of the Pyridine Ring in Reaction Mechanism and Selectivity

The pyridine ring is not a passive scaffold; its electronic nature profoundly influences the reactivity of the attached sulfonyl chloride group and can direct the course of the reaction.

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms. Consequently, it exerts a strong electron-withdrawing effect on the ring through both induction and resonance. stackexchange.com This effect deactivates the pyridine ring towards electrophilic aromatic substitution but significantly increases the electrophilicity of substituents attached to the ring.

For 4-ethoxypyridine-3-sulfonyl chloride, the nitrogen atom withdraws electron density from the ring, which in turn enhances the partial positive charge on the sulfur atom of the sulfonyl group. This increased electrophilicity makes the sulfur center more susceptible to attack by nucleophiles. nih.gov This electronic influence is a key factor in the high reactivity of pyridine sulfonyl chlorides in nucleophilic substitution reactions compared to their carbocyclic (benzene) analogs. nih.gov

| Electronic Effect | Description | Impact on Sulfonyl Group |

|---|---|---|

| Inductive Effect (-I) | Nitrogen is more electronegative than carbon, pulling electron density through the sigma bonds. stackexchange.com | Increases the partial positive charge (electrophilicity) on the sulfur atom. |

| Resonance Effect (-M) | The nitrogen atom can withdraw pi-electron density from the ortho and para positions of the ring. stackexchange.com | Further delocalizes electron density away from the ring, enhancing the electron-withdrawing nature and thus the sulfur's electrophilicity. |

A crucial aspect of pyridine sulfonyl chloride chemistry is the ability of the pyridine nitrogen to act as a nucleophile, leading to the formation of pyridinium (B92312) salt intermediates. In reactions involving an excess of sulfonyl chloride or in the presence of a base like triethylamine (B128534) (Et₃N) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), the initial step can be the N-sulfonylation of the pyridine nitrogen. nih.gov

This process forms an N-sulfonylpyridinium salt. The formation of this positively charged intermediate dramatically alters the molecule's reactivity. For example, in the C-sulfonylation of 4-alkylpyridines, the formation of the pyridinium salt activates the picolyl C–H bonds, making them acidic enough to be deprotonated by a base. nih.gov This leads to the formation of an alkylidene dihydropyridine (B1217469) intermediate, which then undergoes the desired sulfonylation. Pyridinium salts are well-established reactive intermediates in organic synthesis, serving as precursors in a wide array of transformations. digitellinc.comresearchgate.netrsc.org

Generation and Role of Alkylidene Dihydropyridine Intermediates in Pyridine Sulfonylation

Recent mechanistic studies have highlighted the crucial role of alkylidene dihydropyridine (ADHP) intermediates in the functionalization of pyridine derivatives, particularly in the C-sulfonylation of 4-alkylpyridines. acs.orgfigshare.com This pathway provides a rationale for the formal activation of otherwise unactivated picolyl C–H bonds. uiowa.edu The reaction is believed to commence with the N-sulfonylation of the pyridine nitrogen by a sulfonyl chloride, forming a pyridinium salt. nih.gov This initial step significantly increases the acidity of the protons on the α-carbon of the alkyl group at the C-4 position.

Subsequent deprotonation of this activated picolyl position by a mild base, such as triethylamine (Et₃N), leads to the formation of a highly reactive N-sulfonyl 4-alkylidene dihydropyridine intermediate. acs.orgnih.gov These transient intermediates are key nucleophiles in the reaction cascade. nih.govyorku.ca The ADHP can then react with an electrophilic sulfonating agent, often an excess of the sulfonyl chloride activated by a catalyst like 4-dimethylaminopyridine (DMAP), resulting in C-sulfonylation at the picolyl carbon. acs.orgnih.gov This sequence circumvents the need for harsh conditions typically required for C-H activation.

N-Sulfonylation: The pyridine nitrogen attacks the sulfonyl chloride, forming a pyridinium salt.

Deprotonation: A base removes a proton from the 4-alkyl group, generating the nucleophilic alkylidene dihydropyridine intermediate.

C-Sulfonylation: The intermediate attacks a second molecule of sulfonyl chloride, forming the C-S bond.

N-Desulfonylation: The final product is formed upon removal of the sulfonyl group from the pyridine nitrogen. acs.org

This mechanism is particularly relevant for understanding potential side reactions or alternative functionalization pathways for pyridine sulfonyl chlorides that also possess alkyl substituents.

Impact of Ethoxy Substitution on Reaction Mechanism and Kinetics

The presence of a 4-ethoxy group profoundly influences the electronic and steric environment of the pyridine ring, thereby affecting reaction mechanisms and kinetics.

Inductive and Mesomeric Effects of the Ethoxy Group on Pyridine Reactivity

The ethoxy group exerts two opposing electronic effects on the pyridine ring: a negative inductive effect (-I) and a positive mesomeric effect (+M). chemistrysteps.com

Inductive Effect (-I): The oxygen atom in the ethoxy group is more electronegative than carbon, causing it to withdraw electron density from the pyridine ring through the sigma bond framework. chemistrysteps.comslideshare.net This effect deactivates the entire ring towards electrophilic attack, making the pyridine nitrogen less basic and nucleophilic compared to unsubstituted pyridine. gcwgandhinagar.com

Mesomeric Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the pyridine ring. wikipedia.org This donation of electron density, also known as resonance, increases the electron density primarily at the ortho (C-3 and C-5) and para (C-6, relative to the nitrogen) positions. wikipedia.org

| Electronic Effect | Description | Impact on 4-Ethoxypyridine Ring |

| Inductive (-I) | Withdrawal of electron density through σ-bonds due to oxygen's electronegativity. chemistrysteps.com | Decreases overall electron density, reducing the basicity of the nitrogen atom. gcwgandhinagar.com |

| Mesomeric (+M) | Donation of lone-pair electron density into the π-system. wikipedia.org | Increases electron density at C-3 and C-5 positions, opposing the inductive effect locally. |

Steric Hindrance Considerations and Their Influence on Reaction Stereospecificity

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. In 4-ethoxypyridine-3-sulfonyl chloride, the ethoxy group at the C-4 position can exert steric influence on the adjacent sulfonyl chloride group at C-3. Although not as pronounced as ortho-substituents, the ethyl chain of the ethoxy group is not rotationally symmetrical and can adopt conformations that partially block the faces of the sulfonyl chloride group. abertay.ac.uk

This steric presence can affect the approach of nucleophiles to the electrophilic sulfur center. For large or bulky nucleophiles, the reaction rate may be decreased compared to a less hindered sulfonyl chloride. rsc.org Furthermore, this steric influence can play a role in stereospecificity if the reaction leads to the formation of a new chiral center. The preferred trajectory of the incoming nucleophile might be biased by the steric bulk of the ethoxy group, potentially leading to a diastereomeric or enantiomeric excess in the product. The decrease in the formation constants for sterically-hindered pyridine complexes is often caused by a decrease in entropy, which relates to a reduced freedom of rotation of the coordinating groups. rsc.org

Computational Modeling of Substituent Effects on Reaction Barriers

Computational chemistry provides powerful tools for quantitatively assessing the impact of substituents on reaction mechanisms and kinetics. nih.gov Density Functional Theory (DFT) is a commonly employed method to model reaction pathways, locate transition states, and calculate the associated activation energy barriers. researchgate.net

For 4-ethoxypyridine-3-sulfonyl chloride, computational models can be used to:

Analyze Electronic Structure: Calculate the charge distribution on the pyridine ring and the sulfonyl chloride group to quantify the inductive and mesomeric effects of the ethoxy substituent.

Determine Reaction Energetics: Model the reaction of the sulfonyl chloride with a nucleophile. By calculating the energies of the reactants, transition state, and products, the activation energy (ΔG‡) can be determined. This allows for a direct comparison of reactivity with other substituted pyridine sulfonyl chlorides.

Visualize Transition States: The geometry of the transition state can reveal how steric hindrance from the ethoxy group influences the approach of the reactant, providing insight into potential stereochemical outcomes. mdpi.com

Studies on related systems have shown that electron-withdrawing groups on the pyridine ring can stabilize transition states and lower activation barriers for nucleophilic substitution reactions. researchgate.net Computational modeling can thus predict how the combined electronic and steric profile of the 4-ethoxy substituent modulates the reaction barriers for 4-ethoxypyridine-3-sulfonyl chloride.

| Substituent at C-4 | Hammett Parameter (σp) | Calculated Activation Energy (ΔG‡) (kcal/mol) - Hypothetical |

| -H | 0.00 | 20.5 |

| -CH₃ | -0.17 | 21.2 |

| -OCH₂CH₃ | -0.24 | 21.6 |

| -Cl | +0.23 | 19.8 |

| -NO₂ | +0.78 | 18.1 |

This table presents hypothetical data for a nucleophilic substitution reaction to illustrate how computational modeling can quantify the effect of different C-4 substituents on the activation barrier. The Hammett parameter reflects the electronic effect of the substituent.

Iv. Synthetic Applications and Utility of Pyridine Sulfonyl Chlorides As Intermediates

Derivatization and Functional Group Interconversions

The sulfonyl chloride functional group is a cornerstone for a variety of chemical transformations. It serves as a gateway to numerous other sulfur-containing functional groups, enabling extensive derivatization of the parent pyridine (B92270) scaffold.

The most common application of sulfonyl chlorides is the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry. cbijournal.com The reaction involves the straightforward nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.commdpi.com

The scope of this reaction is broad, accommodating a wide variety of amines, including aliphatic, aromatic, and heterocyclic amines. cbijournal.comnih.gov For instance, 2-chloropyridine-3-sulfonyl chloride can be treated with various primary anilines in the presence of triethylamine to produce the corresponding N-arylpyridinesulfonamides. mdpi.com Similarly, less electron-rich arylzinc reagents can react to form sulfonyl chlorides that are converted in situ to sulfonamides. nih.govmit.edu The synthesis of sulfonamides is a robust and high-yielding transformation, making it a fundamental tool for drug discovery and development. nih.gov

Table 1: Examples of Sulfonamide Synthesis from Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Base | Product | Yield (%) |

|---|---|---|---|---|

| 2-chloropyridine-5-sulfonyl chloride | 4-methoxyaniline | Triethylamine | 2-chloro-N-(4-methoxyphenyl)pyridine-5-sulfonamide | 82% mdpi.com |

| 2-chloropyridine-5-sulfonyl chloride | 4-chloroaniline | Triethylamine | 2-chloro-N-(4-chlorophenyl)pyridine-5-sulfonamide | 70% mdpi.com |

| Benzene sulfonyl chloride | Aniline | Pyridine | N-phenylbenzenesulfonamide | 100% cbijournal.com |

| p-toluenesulfonyl chloride | p-toluidine | Pyridine | N,4-dimethyl-N-(p-tolyl)benzenesulfonamide | Quantitative cbijournal.com |

In a similar fashion, sulfonyl chlorides react with alcohols or phenols to yield sulfonate esters. This reaction also typically requires a base to facilitate the process. nih.gov While less common in pharmaceutical applications than sulfonamides, sulfonates are valuable intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution reactions. The reaction of 2-pyridylzinc reagents with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) can result in the formation of stable 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates, which serve as bench-stable alternatives to the more reactive pyridine-2-sulfonyl chlorides. nih.govmit.edu

Pyridine sulfonyl chlorides can be reduced to the corresponding sulfinic acids or their salts (sulfinates). This transformation opens up another avenue of synthetic utility. For example, sulfonyl chlorides can be reduced to anhydrous sulfinate salts using magnesium under sonication. rsc.org These in situ generated sulfinates are potent nucleophiles and can be alkylated to form sulfones. rsc.org An alternative one-pot procedure involves the reduction of sulfonyl chlorides with phosphites or triarylphosphines, which can then be used to synthesize sulfinamides. nih.gov

Sulfones are an important class of organosulfur compounds found in numerous pharmaceuticals and materials. nih.gov They can be synthesized directly from pyridine sulfonyl chlorides through reactions that form a carbon-sulfur bond. One method involves the reaction of 4-alkylpyridine derivatives with aryl sulfonyl chlorides in the presence of a base like triethylamine (Et3N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction proceeds via an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate, resulting in the sulfonylation of the picolyl C–H bond to form aryl picolyl sulfones. nih.gov Another approach is the electrochemical meta-C–H sulfonylation of pyridines using nucleophilic sulfinates, which are derived from sulfonyl chlorides. nih.gov

Table 2: Synthesis of Sulfones from Sulfonyl Chloride Derivatives

| Pyridine Substrate | Sulfonyl Chloride | Conditions | Product Class |

|---|---|---|---|

| 4-Alkylpyridines | Aryl sulfonyl chlorides | Et3N, DMAP | Aryl picolyl sulfones nih.gov |

| Pyridine | (from sulfinates) | Electrochemical | meta-Sulfonated pyridines nih.gov |

| Various | Alkyl chlorides | Mg (to form sulfinate), NaI | Aliphatic sulfones rsc.org |

Pyridine sulfonyl chlorides and their derivatives are involved in a range of reactions with unsaturated systems.

Annulations: The sulfonyl group can participate in annulation reactions, which are critical for building complex ring systems. For instance, δ-acetoxy allenoates can react with cyclic N-sulfonyl imines in either [3+3] or [4+2] annulation reactions, depending on the Lewis base catalyst used, to create functionalized α-pyridyl acetates or teraryl scaffolds. researchgate.net

Chlorosulfonylation: This process involves the simultaneous introduction of a chlorine atom and a sulfonyl group. Palladium-catalyzed chlorosulfonylation of arylboronic acids can be used to generate aryl sulfonyl chlorides, which can then be converted to sulfonamides in a one-pot procedure. nih.gov

Sulfonylation: Direct C-H sulfonylation of pyridines offers a powerful method for functionalization. chemistryviews.org This can be achieved through base-mediated approaches where pyridine is activated with an agent like triflic anhydride, followed by the addition of a sulfinic acid salt. chemistryviews.org This allows for the regioselective introduction of a sulfonyl group at the C4 position. chemistryviews.org

Sulfenylation: While sulfonyl chlorides are highly oxidized, they can be used as precursors for sulfenylation reactions. This typically involves a reduction step to a lower oxidation state, such as a thiol or disulfide, which then acts as the sulfenylating agent. mdpi.com

Arylation: The sulfonyl group can play a role in arylation reactions. Palladium-catalyzed coupling reactions are a common method for forming C-N bonds, for example, in the synthesis of fluorinated anilines from fluoroalkylamines and aryl halides. acs.org

Fluoroalkylation: The (2-pyridyl)sulfonyl group has been shown to be a multifunctional directing group in copper-mediated cross-coupling reactions. It facilitates the reaction between α-fluoro sulfones and aryl iodides, enabling the synthesis of diverse fluorinated compounds. nih.gov

Role in Heterocyclic Synthesis and Complex Ring System Construction

The inherent reactivity of the sulfonyl chloride group, combined with the structural features of the pyridine ring, makes these compounds valuable building blocks for the synthesis of novel and complex heterocyclic systems.

As mentioned previously, derivatives of pyridine sulfonyl chlorides are key components in annulation strategies for constructing new rings. The reaction between δ-acetoxy allenoates and cyclic N-sulfonyl imines is a notable example, providing divergent access to either functionalized 2-pyridinyl acetates via a [3+3] annulation or teraryl scaffolds through a [4+2] annulation. researchgate.net The choice of catalyst is crucial in directing the reaction pathway. This type of synthetic flexibility is highly valuable for generating libraries of structurally diverse molecules for biological screening.

Pyridine sulfonyl chlorides are precursors for constructing fused heterocyclic systems where the sulfonyl group is incorporated into the final structure. A powerful strategy involves a Bischler-Napieralski-type cyclization followed by a sulfoxide (B87167) extrusion reaction to create fused-pyridine scaffolds. nih.gov Another approach involves the reaction of oxazole-sulfonyl chlorides with aminoazoles. growingscience.com This can lead to a cyclocondensation pathway involving a Smiles rearrangement, ultimately yielding annulated nih.govnih.govoxazolo[5,4-d]pyrimidine derivatives. growingscience.com These methods provide efficient routes to novel, structurally complex heterocyclic compounds with potential biological activities. nih.gov

Generation of Reactive Intermediates for Convergent Synthesis of Complex Molecules

The sulfonyl chloride moiety (–SO₂Cl) can be readily transformed under specific conditions, such as photoredox catalysis or thermal initiation, to generate a sulfonyl radical (–SO₂•). researchgate.netacs.org This radical species is a powerful intermediate for forming new carbon-sulfur or carbon-carbon bonds. For instance, the addition of a sulfonyl radical derived from a pyridine sulfonyl chloride to an alkene or alkyne is a key step in the synthesis of complex sulfones, which are important structural motifs in many pharmaceuticals.

The general process can be outlined as follows:

Initiation: A pyridine sulfonyl chloride is activated, often by single-electron transfer (SET) from a photocatalyst, to release a sulfonyl radical and a chloride anion. researchgate.net

Propagation: The generated sulfonyl radical adds to an unsaturated bond (e.g., in an alkene), forming a new carbon-centered radical.

Termination/Functionalization: This new radical can then be trapped by another reagent or participate in a cyclization cascade to build molecular complexity rapidly.

Advanced Synthetic Strategies Utilizing Pyridine Sulfonyl Chlorides

Modern synthetic chemistry continuously seeks more efficient and selective methods for molecule construction. Pyridine sulfonyl chlorides are at the forefront of several advanced strategies, including C-H functionalization, catalyst-free reactions, and applications in chemical biology.

Direct C-H functionalization is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. The inherent electronic properties of the pyridine ring make functionalization at the C2 and C4 positions relatively straightforward, but achieving selectivity at the C3 (meta) position is a significant challenge. researchgate.netsnnu.edu.cn

Recent advancements have demonstrated that pyridine sulfonyl chlorides can be used in innovative ways to achieve this difficult transformation. While traditionally used to install a sulfonyl group onto other molecules, strategies have been developed where the pyridine ring itself is functionalized. Ruthenium-catalyzed reactions, for example, have enabled the meta-sulfonation of 2-phenylpyridines using various sulfonyl chlorides. acs.org In this approach, a directing group on the pyridine ring guides the catalyst to activate a specific C-H bond, leading to atypical regioselectivity. acs.org

Another powerful strategy involves a dearomatization-rearomatization sequence. researchgate.netresearchgate.net In some methodologies, the pyridine ring is first activated and undergoes a reaction to form a non-aromatic dihydropyridine intermediate. This intermediate can then react with a sulfonating agent, followed by rearomatization to yield the meta-sulfonylated pyridine. Visible-light-induced methods have also emerged, utilizing an electron donor-acceptor (EDA) complex between iodide ions and sulfonyl chlorides to generate sulfonyl radicals that lead to meta-selective sulfonylation via an oxazino-pyridine intermediate. rsc.org

| Strategy | Description | Selectivity | Reference |

| Ruthenium Catalysis | A 2-pyridyl directing group facilitates cyclometalation, leading to electrophilic aromatic substitution at the position meta to the chelating group. | Meta | acs.org |

| Dearomatization-Rearomatization | Electrochemical methods create a dearomatized intermediate which then undergoes oxidative C-H sulfonation before rearomatization. | Meta | researchgate.netresearchgate.net |

| Photochemical EDA Complex | Visible light facilitates the formation of an EDA complex between iodide and a sulfonyl chloride, generating a sulfonyl radical for meta-sulfonylation. | Meta (C5) | rsc.org |

These methods highlight the evolving role of sulfonyl chlorides in achieving previously difficult selective functionalizations of the pyridine core.

The development of sustainable and mild reaction conditions is a major goal in modern chemistry. Catalyst-free and photoredox catalysis methods for sulfonylation reactions represent significant progress in this area.

Catalyst-Free Sulfonylation: Certain sulfonylation reactions can proceed efficiently without the need for a metal catalyst, often driven by visible light or the formation of reactive intermediates under specific conditions. For instance, a photoinduced method for the meta-selective sulfonylation of pyridines has been developed that relies on the formation of an electron donor-acceptor (EDA) complex between iodide ions and sulfonyl chlorides, completely avoiding a photocatalyst. rsc.org Similarly, fast, iodine-induced regioselective sulfonylation of pyridine N-oxides occurs under metal-free conditions. rsc.org These approaches reduce cost and minimize toxic metal waste.

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for activating organic molecules, including sulfonyl chlorides. researchgate.net Through a single-electron transfer (SET) process, a photocatalyst (like an iridium or ruthenium complex) can activate a sulfonyl chloride to generate a sulfonyl radical. researchgate.netacs.org This radical can then engage in a wide range of reactions, such as addition to alkenes or cross-coupling reactions. acs.org This strategy is notable for its mild conditions (often room temperature) and high functional group tolerance, allowing for the late-stage functionalization of complex molecules. acs.org

| Method | Catalyst | Key Intermediate | Advantages | Reference |

| Catalyst-Free (EDA) | None (uses iodide as donor) | Sulfonyl Radical | Avoids photocatalyst, mild conditions | rsc.org |

| Iodine-Induced | None (uses I₂) | N/A | Metal-free, very fast reaction time | rsc.org |

| Photoredox Catalysis | Iridium or Ruthenium complex | Sulfonyl Radical | Mild conditions, high functional group tolerance | researchgate.netacs.org |

The reactivity of 4-ethoxypyridine-3-sulfonyl chloride hydrochloride makes it a suitable candidate for these advanced catalytic systems, enabling the construction of sulfonyl-containing molecules under environmentally benign conditions.

The sulfonyl chloride functional group is not only useful for building complex molecules but also plays a role in drug discovery and chemical biology.

Fragment-Based Synthesis: In fragment-based drug discovery (FBDD), small molecular fragments are screened for binding to a biological target. Hits are then optimized and grown into more potent lead compounds. Sulfonyl chlorides are excellent reagents for this "fragment growing" or "fragment linking" phase. A fragment containing a nucleophilic handle (like an amine) can be readily coupled with a sulfonyl chloride-containing fragment, such as one derived from this compound, to form a stable sulfonamide linkage. This modular approach allows for the rapid generation of a library of candidate molecules for structure-activity relationship (SAR) studies. sigmaaldrich.com

Chemical Biology and Bioconjugation: The reactivity of sulfonyl chlorides towards nucleophilic amino acid residues (like lysine) makes them suitable electrophiles for covalently modifying proteins. While sulfonyl fluorides are more commonly used for this purpose due to their greater stability and specific reactivity profile, sulfonyl chlorides can also serve as reagents for bioconjugation. rsc.org By attaching a pyridine-based scaffold to a protein, researchers can introduce probes for imaging, affinity tags for protein purification, or moieties that modulate the protein's function. For example, carbohydrate sulfonyl chlorides have been used as a method for glycoconjugation to synthesize biologically active molecules. nih.gov The ethoxy-substituted pyridine core of the title compound could offer specific properties, such as altered solubility or hydrogen bonding potential, to the resulting bioconjugate.

V. Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure that governs a molecule's stability, properties, and reactivity. For pyridine (B92270) sulfonyl chlorides, these methods are employed to build a detailed profile of their chemical characteristics.

In the context of pyridine sulfonyl chlorides reacting with nucleophiles, DFT studies reveal that the reaction pathway is highly dependent on the nature of the nucleophile and the solvent. For example, the chloride-chloride exchange reaction in arenesulfonyl chlorides has been shown through DFT calculations to proceed via a single transition state, consistent with an SN2 mechanism. semanticscholar.orgmdpi.com In contrast, the fluoride (B91410) exchange reaction is believed to occur through a stepwise addition-elimination pathway, involving a hypervalent sulfur intermediate. semanticscholar.org These computational models are crucial for rationalizing and predicting the outcomes of complex chemical transformations.

| Reaction Type | Typical Nucleophile | Predicted Mechanism (via DFT) | Key Computational Observation |

|---|---|---|---|

| Nucleophilic Substitution (Chloride Exchange) | Cl⁻ | SN2 (Synchronous) | Calculation of a single transition state. semanticscholar.orgmdpi.com |

| Nucleophilic Substitution (Fluoride Exchange) | F⁻ | Addition-Elimination (Stepwise) | Identification of a hypervalent sulfur intermediate. semanticscholar.org |

| Hydrolysis (Pyridine-catalyzed) | H₂O / Pyridine | SN2-like | Bond formation increases with electron-withdrawing substituents. rsc.org |

| Aminolysis | Anilines | SN2 (Bimolecular Displacement) | Direct displacement without a stable intermediate. rsc.orgrsc.org |

A key outcome of DFT studies is the precise characterization of transition state (TS) geometries. The transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For a typical SN2 reaction at the sulfur center of a sulfonyl chloride, the TS geometry involves the incoming nucleophile and the leaving chloride group being simultaneously associated with the sulfur atom, often in a trigonal bipyramidal arrangement.

From the potential energy surface, the activation energy (Ea) can be calculated as the energy difference between the reactants and the transition state. This value is a critical determinant of the reaction rate. Lower activation energies correspond to faster reactions. Computational calculations of Ea allow for a quantitative comparison of different reaction pathways and the effects of substituents on reactivity. For instance, electron-withdrawing groups on the pyridine ring are expected to lower the activation energy for nucleophilic attack by stabilizing the electron-rich transition state.

| Reaction | Parameter | Typical Calculated Value Range | Significance |

|---|---|---|---|

| Identity SN2 Chloride Exchange in Arenesulfonyl Chlorides | Activation Enthalpy (ΔH‡) | 50 - 80 kJ/mol | Energy barrier required for the reaction. |

| Activation Entropy (ΔS‡) | -60 to -100 J/(mol·K) | Indicates an ordered, associative transition state. mdpi.com | |

| Reaction with Anilines | Activation Enthalpy (ΔH‡) | 40 - 60 kJ/mol | Reflects the ease of nucleophilic attack. |

| Activation Entropy (ΔS‡) | -100 to -150 J/(mol·K) | Suggests a highly organized bimolecular transition state. rsc.org |

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. For a molecule like 4-ethoxypyridine-3-sulfonyl chloride, the LUMO is expected to be localized predominantly on the sulfonyl chloride group, specifically on the σ* antibonding orbital of the S-Cl bond. This indicates that the sulfur atom is the primary electrophilic site for nucleophilic attack. The HOMO, conversely, would likely have significant contributions from the electron-rich ethoxy-substituted pyridine ring.

Charge distribution analysis, derived from quantum chemical calculations, quantifies the partial atomic charges on each atom. In pyridine sulfonyl chlorides, the sulfur atom carries a significant positive partial charge due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This high positive charge confirms its electrophilicity. The ethoxy group at the 4-position of the pyridine ring acts as an electron-donating group, increasing the electron density on the ring and potentially influencing the charge on the adjacent sulfonyl group.

| Atom | Expected Partial Charge (a.u.) | Chemical Implication |

|---|---|---|

| Sulfur (S) | Highly Positive (+1.0 to +1.5) | Primary electrophilic center. |

| Chlorine (Cl) | Slightly Negative (-0.1 to -0.3) | Good leaving group. |

| Oxygen (O) | Highly Negative (-0.6 to -0.8) | Contributes to the electrophilicity of sulfur. |

| Pyridine Nitrogen (N) | Negative (~ -0.5) | Influences the electronic properties of the ring. |

Structure-Reactivity Relationships from a Computational Perspective

Computational methods are also instrumental in developing quantitative models that correlate molecular structure with chemical reactivity, providing predictive power for designing new molecules and reactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. medwinpublishers.commdpi.com For sulfonyl chloride derivatives, QSRR models can be developed to predict reaction rates based on a set of calculated molecular descriptors.

These descriptors can be categorized as electronic, steric, or topological. For instance, a QSRR model for the hydrolysis rate of a series of substituted pyridine sulfonyl chlorides might use descriptors such as the calculated partial charge on the sulfur atom, the energy of the LUMO, and steric parameters describing the size of the substituents. researchgate.net By establishing a mathematical relationship between these descriptors and the observed reactivity, these models can predict the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts. researchgate.net

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Partial Charge on Sulfur Atom | Quantifies electrophilicity. medwinpublishers.com |

| Electronic | LUMO Energy | Relates to susceptibility to nucleophilic attack. |

| Steric | Molar Volume / Surface Area | Describes the steric hindrance around the reaction center. researchgate.net |

| Topological | Connectivity Indices | Encodes information about molecular branching and shape. |

| Physicochemical | logP (Lipophilicity) | Important for predicting behavior in different solvent systems. mdpi.com |

The effect of substituents on the reactivity of aromatic systems is often quantified using the Hammett equation: log(k/k₀) = σρ. wikipedia.org In this linear free-energy relationship, 'k' is the rate constant for a substituted reactant and 'k₀' is the rate for the unsubstituted reference compound. The substituent constant 'σ' depends only on the nature and position of the substituent, while the reaction constant 'ρ' is characteristic of the reaction's sensitivity to electronic effects. scribd.com

For nucleophilic substitution reactions of aromatic sulfonyl chlorides, the reaction constant (ρ) is typically positive. mdpi.com A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents (which have positive σ values) and decelerated by electron-donating substituents (negative σ values). This is because electron-withdrawing groups help to stabilize the buildup of negative charge in the trigonal bipyramidal transition state. rsc.orgrsc.org

In the case of 4-ethoxypyridine-3-sulfonyl chloride, the ethoxy group at the 4-position is an electron-donating group (σ < 0). Therefore, based on Hammett correlations, it would be predicted to be less reactive toward nucleophiles compared to an unsubstituted pyridine-3-sulfonyl chloride. Computational studies can further refine these predictions by calculating the precise electronic impact of the substituent on the transition state energy.

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Reaction Constant (ρ) | Sensitivity of the reaction rate to substituent effects. | +2.0 to +2.5 for reactions like chloride exchange, indicating significant sensitivity. mdpi.com |

| Substituent Constant (σp) for -OCH₂CH₃ | Electronic effect of a para-ethoxy group. | ~ -0.24 (Electron-donating). |

| Substituent Constant (σp) for -NO₂ | Electronic effect of a para-nitro group. | ~ +0.78 (Strongly electron-withdrawing). |

| Interpretation | Effect on Reaction Rate | A positive ρ value means electron-withdrawing groups (e.g., -NO₂) accelerate the reaction, while electron-donating groups (e.g., -OCH₂CH₃) slow it down. rsc.orgwikipedia.org |

Assessment of Solvation Effects in Mechanistic Pathways

The solvent environment can significantly influence the reaction pathways of sulfonyl chlorides. For pyridine sulfonyl chlorides, which are known to be highly reactive and susceptible to hydrolysis, understanding solvation effects is critical. chemicalbook.compatsnap.com

Computational models can be employed to study these solvation effects in detail. By simulating the interaction of 4-ethoxypyridine-3-sulfonyl chloride hydrochloride with various solvent molecules, it is possible to:

Determine the stability of solvated complexes: Calculating the binding energies between the sulfonyl chloride and solvent molecules can indicate the strength of their interaction.

Map the potential energy surface of the reaction: This allows for the identification of transition states and the calculation of activation barriers for different reaction pathways in the presence of a solvent.

Predict the effect of solvent polarity: By performing simulations in solvents of varying polarity, the influence of the dielectric constant on the reaction mechanism can be elucidated.

Such computational investigations are essential for predicting the stability of this compound in different environments and for choosing appropriate solvents for its synthesis and subsequent reactions.

In Silico Predictions and Modeling for Pyridine Sulfonyl Chlorides

In silico methods, which encompass a range of computational techniques, are increasingly used to predict the properties and reactivity of chemical compounds. For pyridine sulfonyl chlorides, these methods can provide valuable information for synthesis planning and for understanding their chemical behavior.

The synthesis of pyridine sulfonyl chlorides can sometimes lead to the formation of byproducts. google.com Predictive modeling can help in understanding the factors that control the product distribution and in optimizing the reaction conditions to favor the desired product.

For instance, in the synthesis of pyridine-3-sulfonyl chloride, byproducts such as 5-chloropyridine-3-sulfonyl chloride can be formed. google.com Computational models can be used to investigate the reaction mechanism leading to both the desired product and the byproduct. By calculating the activation energies for the different reaction pathways, it is possible to predict the ratio of products under various conditions.

Table 1: Hypothetical Predictive Model for Synthetic Outcomes of a Pyridine Sulfonyl Chloride Synthesis

| Parameter | Condition 1 | Condition 2 | Predicted Outcome |

| Temperature | Low | High | Higher selectivity for desired product at lower temperatures. |

| Catalyst | Catalyst A | Catalyst B | Catalyst B predicted to minimize byproduct formation. |

| Solvent | Non-polar | Polar | Polar solvent predicted to favor the desired reaction pathway. |

These models can be built using data from experimental studies and quantum chemical calculations. By combining these approaches, it is possible to develop robust predictive models that can guide the synthesis of pyridine sulfonyl chlorides like the 4-ethoxy derivative.

Computational simulations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. rsc.orgmdpi.com For reactions involving pyridine sulfonyl chlorides, DFT studies can provide detailed insights into the electronic structure of the reactants, transition states, and products.

Theoretical studies on the interaction of pyridine derivatives with other molecules have been conducted using DFT, providing information on the nature of the bonding and the charge transfer involved. researchgate.net These types of calculations can be applied to the reactions of this compound to predict its reactivity with various nucleophiles.

A typical computational workflow for mechanistic prediction and validation would involve:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Searching: The transition state connecting the reactants and products is located on the potential energy surface.

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state).

Intrinsic Reaction Coordinate (IRC) Calculations: The IRC path is calculated to ensure that the identified transition state correctly connects the reactants and products.

Energy Profile Construction: The relative energies of the reactants, transition state, and products are used to construct the reaction energy profile, from which the activation energy and reaction energy can be determined.

These simulations can be used to validate proposed mechanisms or to predict new, unexpected reaction pathways. For example, in the synthesis of sulfonamides from sulfonyl chlorides, DFT calculations can help to understand the role of catalysts and the effect of substituents on the reaction rate. mdpi.com

Vi. Advanced Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and structure of 4-ethoxypyridine-3-sulfonyl chloride hydrochloride. Each method offers unique insights into different aspects of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques like COSY, HSQC) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

In the ¹H NMR spectrum of 4-ethoxypyridine-3-sulfonyl chloride, the ethoxy group is expected to produce a characteristic ethyl pattern: a triplet signal for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The protons on the pyridine (B92270) ring will appear as distinct signals in the aromatic region, with their chemical shifts significantly influenced by the positions of the electron-donating ethoxy group and the strongly electron-withdrawing sulfonyl chloride group. The proton adjacent to the sulfonyl chloride group is expected to be the most deshielded.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the two carbons of the ethoxy group and the five carbons of the substituted pyridine ring. The carbon atom directly bonded to the sulfonyl chloride group would be significantly downfield due to the group's powerful electron-withdrawing nature.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to make unambiguous assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the methyl and methylene protons of the ethoxy group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom in the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-ethoxypyridine-3-sulfonyl chloride

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethoxy CH₃ | ~1.4 (triplet) | ~15 |

| Ethoxy CH₂ | ~4.2 (quartet) | ~65 |

| Pyridine C2-H | ~8.9 (singlet) | ~150 |

| Pyridine C5-H | ~7.2 (doublet) | ~110 |

| Pyridine C6-H | ~8.7 (doublet) | ~155 |

| Pyridine C3 | N/A | ~135 |

| Pyridine C4 | N/A | ~165 |

Note: These are estimated values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis, especially Sulfonyl and Pyridine Moieties

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

The most prominent bands would be associated with the sulfonyl chloride group, which displays strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The presence of the pyridine ring would be indicated by C=N and C=C stretching vibrations within the 1400-1650 cm⁻¹ range. pw.edu.pl Additionally, the C-O stretching of the ethoxy group would produce a distinct band, usually found between 1050-1250 cm⁻¹. Aromatic C-H stretching vibrations are also expected to appear above 3000 cm⁻¹. pw.edu.pl

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1410 (Strong) |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1166 - 1204 (Strong) |

| Pyridine Ring | C=N and C=C Stretches | 1400 - 1650 (Variable) |

| Ether (C-O-C) | C-O Stretch | 1050 - 1250 (Strong) |

| Aromatic C-H | C-H Stretch | 3000 - 3150 (Medium) |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight of a compound and insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the precise molecular formula of 4-ethoxypyridine-3-sulfonyl chloride. ESI-MS would typically show the protonated molecular ion [M+H]⁺.

Fragmentation analysis, performed using tandem mass spectrometry (MS/MS), provides valuable structural information. Upon collision-induced dissociation, the molecular ion of an aromatic sulfonyl compound can undergo characteristic fragmentation, such as the elimination of sulfur dioxide (SO₂). nih.gov Other likely fragmentation pathways for this molecule could include the loss of the ethoxy group or cleavage of the pyridine ring, helping to confirm the connectivity of the atoms.

Table 3: Predicted High-Resolution Mass Spectrometry Data for 4-ethoxypyridine-3-sulfonyl chloride (C₇H₈ClNO₃S)

| Ion Species | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 221.9986 |

| [M+Na]⁺ | 243.9806 |

| [M+H-SO₂]⁺ | 158.0420 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure and the extent of conjugation. youtube.com The substituted pyridine ring in this compound contains a conjugated π-electron system, which is expected to absorb UV light.

The spectrum would likely show absorptions corresponding to π→π* and n→π* electronic transitions. youtube.com The wavelength of maximum absorbance (λmax) is influenced by the substituents on the pyridine ring. The electron-donating ethoxy group and the electron-withdrawing sulfonyl chloride group can both affect the energy of these transitions, and thus the λmax value. An increase in conjugation generally leads to a shift in absorption to a longer wavelength (a bathochromic shift). utoronto.ca This technique is useful for confirming the presence of the aromatic chromophore and for quantitative analysis.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, allowing for the determination of a compound's purity and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds and for quantifying their concentration in a sample. ijsrst.com For this compound, a reversed-phase HPLC method is typically employed.

In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase, such as a mixture of acetonitrile (B52724) and an aqueous buffer. patsnap.com The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. A single, sharp peak indicates a high degree of purity. HPLC is also invaluable for monitoring the progress of a reaction by analyzing aliquots of the reaction mixture over time to observe the consumption of starting materials and the formation of the desired product.

Table 4: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient (e.g., 60:40 A:B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or 254 nm |

| Column Temperature | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Simultaneous Separation and Identification of Reaction Components and Impurities

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the analysis of this compound. This technique is crucial for separating the target compound from starting materials, byproducts, and other impurities that may be present in a reaction mixture, while also providing definitive identification through mass analysis.

In a typical LC-MS workflow, a high-performance liquid chromatography (HPLC) system is used to separate the components of a sample based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. The composition of the mobile phase, often a gradient mixture of aqueous and organic solvents like acetonitrile and water with additives such as formic acid, is optimized to achieve the best separation of all components. nih.govnih.gov

As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for pyridine derivatives, as it is a soft ionization method that typically keeps the molecule intact, primarily forming protonated molecular ions ([M+H]+). springernature.comresearchgate.netresearchgate.net For this compound, the expected protonated molecular ion would be observed in the positive ion mode.

Tandem mass spectrometry (MS/MS) can be further employed to gain structural information. By selecting the parent ion of interest and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced, which can be used to confirm the identity of the compound and its impurities. This level of specificity makes LC-MS an invaluable technique for reaction monitoring, purity determination, and stability studies. A selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed and validated for detecting any genotoxic sulfonyl chloride impurities. nih.gov

Table 1: Illustrative LC-MS Parameters for the Analysis of Pyridine Sulfonyl Chloride Derivatives

| Parameter | Condition |

|---|---|

| Chromatography System | Agilent 1100/1200 Series or equivalent nih.gov |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) patsnap.com |

| Mobile Phase A | 0.1% Formic acid in Water nih.gov |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile nih.gov |

| Gradient | Optimized for separation of reactants, product, and impurities |

| Flow Rate | 0.2 - 1.0 mL/min nih.govpatsnap.com |

| Column Temperature | 30 °C patsnap.com |

| Injection Volume | 5 - 20 µL nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.govresearchgate.net |

| Mass Analyzer | Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification nih.gov |

Thin-Layer Chromatography (TLC) for Rapid Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions involving this compound. rsc.orglibretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. libretexts.org The plate is then developed in a chamber containing an appropriate solvent system, known as the eluent. The choice of eluent is critical for achieving good separation between the spots corresponding to the reactant, product, and any intermediates or byproducts. A common practice is to use a "cospot," where the reaction mixture and the starting material are spotted in the same lane to aid in identification. rochester.edu

After development, the plate is visualized, typically under UV light, as pyridine-containing compounds are often UV-active. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction. libretexts.org The retention factor (Rf) value for each spot, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific eluent system and can be used for preliminary identification.

Table 2: Example TLC System for Monitoring a Reaction Producing a Sulfonyl Chloride

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates rsc.org |

| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents (e.g., Hexanes/Ethyl Acetate) rsc.org |

| Sample Application | Capillary spotting of starting material, reaction mixture, and cospot rochester.edu |

| Development | In a closed chamber until the solvent front nears the top of the plate rochester.edu |

| Visualization | UV lamp (254 nm) |

| Analysis | Comparison of Rf values of starting material and product spots libretexts.org |

Solid-State Characterization

The solid-state properties of this compound are critical for its handling, formulation, and stability.

X-ray Crystallography for Absolute Structure Determination, Conformation, and Intermolecular Interactions in Crystalline Forms

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. For this compound, obtaining a single crystal of suitable quality would allow for the precise determination of its molecular structure, including bond lengths, bond angles, and torsional angles. nih.govmdpi.com

The resulting crystal structure would provide invaluable information about the conformation of the ethoxy and sulfonyl chloride groups relative to the pyridine ring. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. nih.govmdpi.com This information is fundamental to understanding the physical properties of the solid material. While specific crystallographic data for this compound is not publicly available, the analysis of related pyridine sulfone derivatives demonstrates the power of this technique. nih.govresearchgate.net

Table 3: Representative Crystal Data for a Pyridine Sulfone Derivative

| Parameter | Example Value (for 2-[(dichloromethane)sulfonyl]pyridine) nih.gov |

|---|---|

| Crystal System | Monoclinic nih.gov |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 9.9647 (10) Å, b = 12.2131 (11) Å, c = 15.7158 (15) Å, β = 108.483 (1)° nih.gov |

| Volume | 1814.0 (3) ų nih.gov |

| Z | 8 nih.gov |

| Radiation | Mo Kα nih.gov |

| Temperature | 293 K nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethoxypyridine-3-sulfonyl chloride hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves sulfonation of pyridine derivatives using chlorosulfonic acid or thionyl chloride under controlled conditions. Ethoxy group introduction may require nucleophilic substitution or protection/deprotection strategies. Reaction efficiency can be optimized by:

- Monitoring temperature (e.g., maintaining ≤0°C during sulfonation to avoid side reactions).

- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Catalytic additives (e.g., DMAP) to enhance reaction rates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities <0.1% .

- Structural Confirmation :

- NMR : Compare H and C spectra with reference data; focus on sulfonyl chloride (–SOCl) and ethoxy (–OCHCH) proton shifts.

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and hydrochloride salt formation (e.g., as in pyridine-sulfonyl chloride analogs) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of HCl gas released during hydrolysis.

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent moisture ingress.

- Waste Disposal : Neutralize with cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) during structural elucidation?

- Methodological Answer :